Cas no 873536-93-7 (2,3,5,6-tetrafluoro-4-iodobenzoic acid)

2,3,5,6-tetrafluoro-4-iodobenzoic acid structure
873536-93-7 structure
2,3,5,6-tetrafluoro-4-iodobenzoic acid
873536-93-7
C7HF4IO2
319.979728460312
MFCD30632945
1877219
86089259

2,3,5,6-tetrafluoro-4-iodobenzoic acid Properties

Names and Identifiers

    • Benzoic acid, 2,3,5,6-tetrafluoro-4-iodo-
    • 2,3,5,6-tetrafluoro-4-iodobenzoic acid
    • 2,3,5,6-Tetrafluoro-4-iodobenzoic acid (ACI)
    • G71504
    • EN300-314644
    • SCHEMBL5671480
    • 873536-93-7
    • 2,3,5,6-tetrafluoro-4-iodo-benzoic acid
    • MFCD30632945
    • +Expand
    • MFCD30632945
    • IPBIQLSWJVGNAI-UHFFFAOYSA-N
    • 1S/C7HF4IO2/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h(H,13,14)
    • O=C(C1C(F)=C(F)C(I)=C(F)C=1F)O

Computed Properties

  • 319.89574g/mol
  • 1
  • 6
  • 1
  • 319.89574g/mol
  • 14
  • 224
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.5
  • 37.3Ų

2,3,5,6-tetrafluoro-4-iodobenzoic acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P021KNA-50mg
2,3,5,6-tetrafluoro-4-iodobenzoic acid
873536-93-7 95%
50mg
$255.00 2024-04-20
Aaron
AR021KVM-50mg
2,3,5,6-tetrafluoro-4-iodobenzoic acid
873536-93-7 95%
50mg
$248.00
Enamine
EN300-314644-0.05g
2,3,5,6-tetrafluoro-4-iodobenzoic acid
873536-93-7 95%
0.05g
$162.0 2023-09-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1640714-100mg
2,3,5,6-Tetrafluoro-4-iodobenzoic acid
873536-93-7 98%
100mg
¥358.00

2,3,5,6-tetrafluoro-4-iodobenzoic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  15 min, -78 °C; 1 h, -78 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  -78 °C; -78 °C → rt; 4 h, rt
Reference
Synthesis of Halogen-Bond-Donor-Site-Introduced Functional Monomers through Wittig Reaction of Perfluorohalogenated Benzaldehydes: Toward Digitalization as Reliable Strategy in Small-Molecule Synthesis
Hori, Tatsuaki; et al, Synlett, 2023, 34(20), 2455-2460

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  15 min, -78 °C; 1 h, -78 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  -78 °C; -78 °C → rt; 4 h, rt
Reference
Organic base-mediated wittig reaction of perfluorohalogenated benzaldehydes for designing halogen bond-driven smart polymer materials: toward digitalization as reliable strategy in organic synthesis
Hori, Tatsuaki; et al, ChemRxiv, 2023, 1, 1-13

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  25 min, -78 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  -78 °C; -78 °C → rt; 30 min, rt
Reference
Concurring Chalcogen- and Halogen-Bonding Interactions in Supramolecular Polymers for Crystal Engineering Applications
Biot, Nicolas; et al, Chemistry - A European Journal, 2020, 26(13), 2904-2913

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ,  Water ;  rt → reflux; 18 h, reflux
Reference
Supramolecular Synthesis Based on a Combination of Hydrogen and Halogen Bonds
Aakeroy, Christer B.; et al, Crystal Growth & Design, 2009, 9(1), 432-441

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Zinc ,  Ammonia Solvents: Water ;  24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
1.3 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  15 min, -70 °C; 15 min, -70 °C
1.4 Reagents: Iodine Solvents: Tetrahydrofuran ;  -70 °C; -70 °C → rt
1.5 Reagents: Sulfuric acid Solvents: Water ;  rt
Reference
Structure-Function Relationships in Liquid-Crystalline Halogen-Bonded Complexes
Bruce, Duncan W.; et al, Chemistry - A European Journal, 2010, 16(31), 9511-9524

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  20 min, -78 °C
1.2 15 min, -78 °C; -78 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
Competing hydrogen-bond and halogen-bond donors in crystal engineering
Aakeroey, Christer B.; et al, CrystEngComm, 2013, 15(16), 3125-3136

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  20 min, -78 °C
1.2 15 min, -78 °C
1.3 -78 °C; -78 °C → 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
Reference
Facile synthesis and supramolecular chemistry of hydrogen bond/halogen bond-driven multi-tasking tectons
Aakeroey, Christer B.; et al, Chemical Communications (Cambridge, 2011, 47(16), 4688-4690

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water
1.2 Reagents: Sodium iodide
Reference
Molecularly imprinted polymers with halogen bonding-based molecular recognition sites
Takeuchi, Toshifumi; et al, Tetrahedron Letters, 2005, 46(52), 9025-9027

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid ,  Sodium nitrite ,  Potassium iodide Solvents: Dimethyl sulfoxide
Reference
Synthesis of Tetrafluorinated Aromatic Amino Acids with Distinct Signatures in 19F NMR
Qin, Luoheng; et al, Organic Letters, 2012, 14(2), 528-531

2,3,5,6-tetrafluoro-4-iodobenzoic acid Raw materials

2,3,5,6-tetrafluoro-4-iodobenzoic acid Preparation Products

2,3,5,6-tetrafluoro-4-iodobenzoic acid Suppliers

ZHENG ZHOU A ER FA HUA GONG Co., Ltd.
Audited Supplier Audited Supplier
(CAS:873536-93-7)
LIU JING LI
15324716602
2853979810@qq.com

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